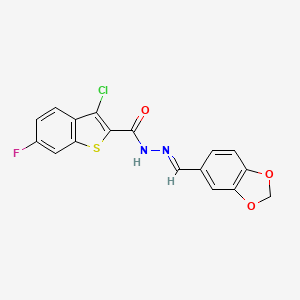![molecular formula C13H9ClN2O4 B3864462 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864462.png)
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one
Übersicht
Beschreibung
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as CNPPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to their death. Furthermore, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is thought to exhibit its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, respectively.
Biochemical and Physiological Effects
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to possess significant antifungal activity against Candida albicans and Aspergillus niger. In addition, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been found to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one exhibits potent antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one in lab experiments. For instance, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action.
Zukünftige Richtungen
There are several potential future directions for the research on 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one. Firstly, further studies are needed to understand the mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one. Secondly, more research is needed to explore the potential applications of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one in the treatment of various diseases, including bacterial and fungal infections, as well as inflammatory and oxidative stress-related disorders. Finally, the development of new derivatives of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one with improved properties and efficacy is an area of future research.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-3-4-10(11(8-9)16(18)19)15-6-5-12(17)13-2-1-7-20-13/h1-8,15H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIVQDOGNRWCEG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864380.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3864389.png)



![(3,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3864407.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3864415.png)
![1-(3-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864432.png)

![(7-chloro-4-methyl-2-quinolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B3864447.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864455.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3864494.png)